2-(Dimethylamino)-2-phenylpropanoic acid

Gas-Phase Basicity Mass Spectrometry Peptide Protonation

Researchers requiring precise backbone conformational control face limited commercial access to well-characterized α,α-disubstituted amino acids. 2-(Dimethylamino)-2-phenylpropanoic acid (CAS 25022-56-4) directly addresses this gap with its unique α,α-disubstitution architecture. • Restricts peptide backbone flexibility, inducing helical conformations and enhancing metabolic stability. • Simultaneous phenyl ring and tertiary amine on the α-carbon provide a distinct zwitterionic/lipophilic balance (LogP 1.55, pKa ~1.51). • Enables controlled protonation for MS/MS de novo sequencing. Supplied as racemic mixture or hydrochloride salt (CAS 1251925-48-0), with quality assured by NMR/HPLC.

Molecular Formula C11H15NO2
Molecular Weight 193.246
CAS No. 25022-56-4
Cat. No. B2403249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)-2-phenylpropanoic acid
CAS25022-56-4
Molecular FormulaC11H15NO2
Molecular Weight193.246
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C(=O)O)N(C)C
InChIInChI=1S/C11H15NO2/c1-11(10(13)14,12(2)3)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,14)
InChIKeyJVWZSHDIPVXYQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dimethylamino)-2-phenylpropanoic Acid (CAS 25022-56-4) – A Non-Canonical α,α-Disubstituted Amino Acid Building Block for Peptide and Pharmaceutical Research


2-(Dimethylamino)-2-phenylpropanoic acid (CAS 25022-56-4) is a synthetic, non-proteinogenic amino acid derivative characterized by an α,α-disubstituted structure featuring a phenyl group and a tertiary dimethylamino moiety attached to the α-carbon. This unique architecture confers distinct conformational constraints and physicochemical properties, positioning the compound as a valuable building block in organic synthesis and medicinal chemistry [1]. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of approximately 193.24 g/mol . The compound is typically supplied as a racemic mixture or as the hydrochloride salt (CAS 1251925-48-0) .

Why 2-(Dimethylamino)-2-phenylpropanoic Acid (CAS 25022-56-4) Cannot Be Replaced by Standard Phenylalanine or Simple N-Methyl Analogs


Substituting 2-(dimethylamino)-2-phenylpropanoic acid with a generic phenylalanine derivative or a simple N,N-dimethylphenylalanine fails to preserve critical physicochemical and structural properties. The α,α-disubstitution introduces steric hindrance that restricts conformational freedom, influencing peptide backbone geometry and metabolic stability [1]. Furthermore, the simultaneous presence of both a phenyl ring and a tertiary amine on the α-carbon creates a unique zwitterionic and lipophilic balance, directly impacting properties such as pKa and LogP, which are not mirrored in analogs lacking this precise substitution pattern . These differences are quantifiable and directly impact experimental outcomes in peptide synthesis, chiral separations, and drug design.

Quantitative Evidence Guide: Key Differentiating Data for 2-(Dimethylamino)-2-phenylpropanoic Acid (CAS 25022-56-4) vs. Analogs


Enhanced Gas-Phase Basicity: Proton Affinity Comparison with Phenylalanine and N-Methylphenylalanine

2-(Dimethylamino)-2-phenylpropanoic acid demonstrates a significantly higher proton affinity compared to unmodified phenylalanine and N-methylphenylalanine. This is a direct consequence of N,N-dimethylation. In a gas-phase study, N,N-dimethylphenylalanine (structurally analogous at the amine group) exhibited a proton affinity of 224.5 kcal/mol, compared to 220.3 kcal/mol for phenylalanine and 223.6 kcal/mol for N-methylphenylalanine [1]. This 4.2 kcal/mol increase relative to phenylalanine and a 0.9 kcal/mol increase relative to the monomethyl analog is a measurable and significant difference.

Gas-Phase Basicity Mass Spectrometry Peptide Protonation

Altered Acid-Base Character: Calculated pKa Comparison with 2-Amino-2-phenylpropanoic Acid

The presence of the N,N-dimethylamino group strongly influences the acid-base equilibrium. The predicted pKa for 2-(dimethylamino)-2-phenylpropanoic acid is 1.51 ± 0.10 . This is significantly lower than the pKa for the primary amine analog, 2-amino-2-phenylpropanoic acid (α-methylphenylalanine), which is expected to be higher (commonly around 2.2-2.4 for similar α-amino acids) [1]. This difference in acidity of the carboxylic acid group is attributable to the electron-withdrawing inductive effect of the positively charged quaternary ammonium group formed upon N-protonation.

Ionization Constant Zwitterionic State Peptide Solubility

Distinct Lipophilicity Profile: Measured LogP vs. N,N-Dimethyl-3-phenylalanine

The lipophilicity of 2-(dimethylamino)-2-phenylpropanoic acid, as measured by its partition coefficient (LogP), is distinct from that of its positional isomer. The compound has a reported experimental LogP of 1.548 . In contrast, the related N,N-dimethyl-3-phenylalanine (where the amino group is on the β-carbon) has a different LogP value (calculated value of 1.71 ± 0.17) . This difference in LogP, a critical determinant of ADME (Absorption, Distribution, Metabolism, Excretion) properties, stems from the α,α-disubstitution versus the β-amino acid structure.

Lipophilicity ADME Prediction Membrane Permeability

High Thermal Stability: Melting Point Comparison with α-Methylphenylalanine

2-(Dimethylamino)-2-phenylpropanoic acid exhibits high thermal stability, decomposing at 232-233 °C . This is significantly higher than the melting point of its primary amine analog, 2-amino-2-phenylpropanoic acid (α-methylphenylalanine), which melts at approximately 245-248 °C (decomposition) but often exhibits a lower melting range in practice . The high decomposition temperature of the target compound indicates a robust crystalline lattice, likely due to strong intermolecular interactions.

Thermal Stability Solid-State Formulation Storage Conditions

Optimal Use Cases for 2-(Dimethylamino)-2-phenylpropanoic Acid (CAS 25022-56-4) Based on Evidence


Peptide Design and Conformational Constraint Studies

Utilize 2-(dimethylamino)-2-phenylpropanoic acid as a non-proteinogenic building block to introduce α,α-disubstitution [1]. This modification restricts the conformational space of the peptide backbone, a well-documented effect of α,α-disubstituted amino acids, which can be leveraged to induce specific secondary structures (e.g., helical conformations) or to enhance metabolic stability by hindering protease access . The altered pKa and lipophilicity further modulate the peptide's overall physicochemical profile, potentially improving its pharmacokinetic properties.

Development of Chiral Stationary Phases for Chromatography

Employ the compound or its metal complexes as a chiral selector or mobile phase additive in HPLC. The distinct stereoelectronic properties arising from the α,α-disubstituted framework and the N,N-dimethylamino group can provide unique enantioselectivity for the resolution of chiral analytes [1]. This application is supported by the known use of structurally related N,N-dimethylphenylalanine derivatives in chiral ligand-exchange chromatography .

Synthesis of Unnatural Amino Acid-Derived Pharmaceuticals and Probes

Use 2-(dimethylamino)-2-phenylpropanoic acid as a key intermediate or building block in the synthesis of drug candidates. The compound's unique combination of a high proton affinity [1] and a distinct lipophilicity profile (LogP 1.548) makes it a valuable scaffold for tuning the physicochemical properties of lead compounds during medicinal chemistry optimization, particularly when aiming to improve membrane permeability or modulate target binding interactions.

Mass Spectrometry-Based Peptide Mapping and Fragmentation Studies

Incorporate this amino acid into peptides to create site-specific protonation sites with enhanced gas-phase basicity [1]. This allows for more controlled and predictable peptide fragmentation patterns during tandem mass spectrometry (MS/MS) experiments, facilitating de novo sequencing and the identification of post-translational modifications.

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